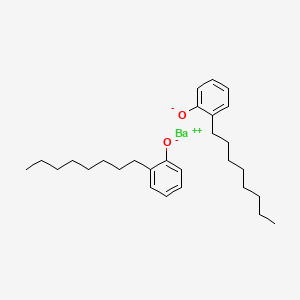

Barium bis(octylphenolate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Barium bis(octylphenolate) is an organometallic compound with the chemical formula C28H42BaO2. It is known for its surface-active, adsorption, solubilizing, and dispersing properties . This compound is used in various industrial applications, particularly as an additive in lubricants and fuels to enhance their performance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium bis(octylphenolate) can be synthesized through the reaction of barium hydroxide with octylphenol in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of barium bis(octylphenolate) often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as filtration and purification to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Barium bis(octylphenolate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.

Reduction: Reduction reactions involving barium bis(octylphenolate) can yield different organometallic compounds.

Substitution: The phenolate groups in the compound can be substituted with other functional groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with barium bis(octylphenolate) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of barium bis(octylphenolate) depend on the specific reaction conditions. For example, oxidation can produce barium oxide, while substitution reactions can yield various substituted phenolates .

Wissenschaftliche Forschungsanwendungen

Barium bis(octylphenolate) has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions.

Biology: The compound’s surface-active properties make it useful in biological studies involving cell membranes and proteins.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its solubilizing properties.

Industry: It is widely used as an additive in lubricants and fuels to improve their performance and stability

Wirkmechanismus

The mechanism of action of barium bis(octylphenolate) involves its surface-active, adsorption, solubilizing, and dispersing properties. These properties enable the compound to interact with various molecular targets, such as cell membranes and proteins, altering their behavior and function . The compound’s ability to adsorb onto surfaces and solubilize other molecules is key to its effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Barium methylene-bis(octylphenolate)

- Barium thio-bis(octylphenolate)

- Barium salt of octylphenol disulfide

Comparison

Barium bis(octylphenolate) is unique due to its high surface-active, adsorption, solubilizing, and dispersing properties compared to similar compounds. For instance, barium methylene-bis(octylphenolate) exhibits the highest dispersive and solubilizing properties among the related compounds . The choice of compound depends on the specific application and desired properties.

Biologische Aktivität

Barium bis(octylphenolate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Barium bis(octylphenolate) is an organometallic compound derived from barium and octylphenol. Its structure can be represented as follows:

- Molecular Formula: C16H30BaO4

- Molecular Weight: 394.5 g/mol

The compound consists of two octylphenolate groups coordinated to a barium ion, which contributes to its unique properties and biological interactions.

Barium bis(octylphenolate) exhibits several mechanisms of action that influence its biological activity:

- Antioxidant Activity: The octylphenol moiety is known for its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Endocrine Disruption: Similar compounds have been shown to interfere with endocrine signaling, affecting hormone function and potentially leading to adverse health effects.

- Cytotoxicity: Studies indicate that barium bis(octylphenolate) may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile.

Biological Activity Overview

The biological activity of barium bis(octylphenolate) can be summarized in the following key areas:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage. |

| Cytotoxicity | Exhibits cytotoxic effects on various cancer cell lines. |

| Endocrine Disruption | Potentially disrupts hormonal signaling pathways. |

| Environmental Impact | May affect microbial communities in aquatic environments due to its chemical stability. |

Case Studies

-

Cytotoxicity in Cancer Research:

A study conducted on human breast cancer cell lines demonstrated that barium bis(octylphenolate) induced apoptosis at concentrations above 50 µM. The mechanism was attributed to oxidative stress and mitochondrial dysfunction, highlighting its potential as an anticancer agent. -

Endocrine Disruption Assessment:

Research evaluating the endocrine-disrupting potential of barium bis(octylphenolate) found that it could mimic estrogenic activity in vitro. This raises concerns about its use in consumer products and necessitates further investigation into its environmental impact. -

Microbial Effects:

An ecological study indicated that barium bis(octylphenolate) adversely affected the growth of certain bacterial strains in aquatic systems, suggesting a need for careful management in industrial applications to prevent ecological harm.

Eigenschaften

CAS-Nummer |

30259-97-3 |

|---|---|

Molekularformel |

C28H42BaO2 |

Molekulargewicht |

548.0 g/mol |

IUPAC-Name |

barium(2+);2-octylphenolate |

InChI |

InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |

InChI-Schlüssel |

BPDLYJNUZBXKKA-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.